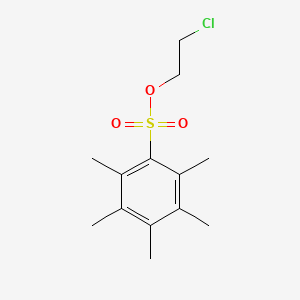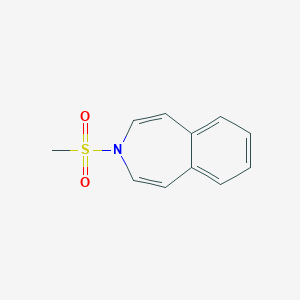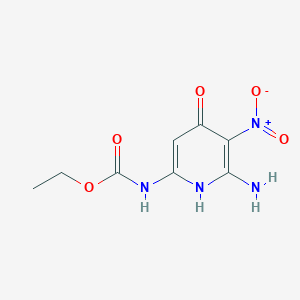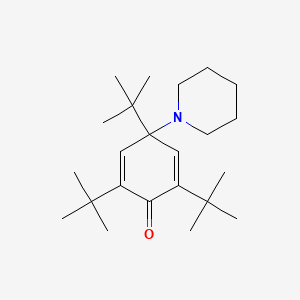
2,4,6-Tri-tert-butyl-4-(piperidin-1-yl)cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one is a compound that features a piperidine ring attached to a cyclohexadienone structure with three tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one typically involves the reaction of piperidine with a suitable precursor, such as a tert-butyl-substituted cyclohexadienone. The reaction conditions often include the use of solvents like benzene or toluene and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The piperidine ring and tert-butyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of 4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring and tert-butyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1-pyrrolidinyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one
- 4-(1-morpholinyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one
- 4-(1-azepanyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one
Uniqueness
4-(1-piperidyl)-2,4,6-tritert-butyl-cyclohexa-2,5-dien-1-one is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The tert-butyl groups also contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
72483-56-8 |
|---|---|
Fórmula molecular |
C23H39NO |
Peso molecular |
345.6 g/mol |
Nombre IUPAC |
2,4,6-tritert-butyl-4-piperidin-1-ylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C23H39NO/c1-20(2,3)17-15-23(22(7,8)9,24-13-11-10-12-14-24)16-18(19(17)25)21(4,5)6/h15-16H,10-14H2,1-9H3 |
Clave InChI |
DSXMQJGMZCPDOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(C=C(C1=O)C(C)(C)C)(C(C)(C)C)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Cyanophenyl)methylideneamino]thiourea](/img/structure/B14008200.png)

![3-[[4-[[2-Sulfanylidene-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-3-yl]methyl]piperazin-1-yl]methyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione](/img/structure/B14008206.png)
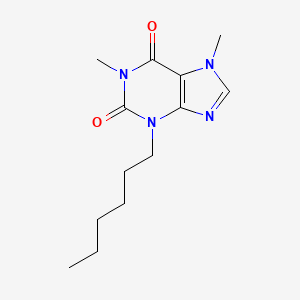
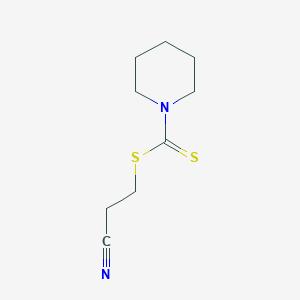

![8-(3,4-Dimethylphenyl)-8-azaspiro[4.4]nonane-7,9-dione](/img/structure/B14008227.png)

